N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide

Medicinal Chemistry Drug Design Physicochemical Profiling

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 954618-99-6) is a synthetic small molecule (C₁₇H₁₄FN₃O₂, MW 311.31 g/mol) featuring a 1,3,4-oxadiazole core with a benzyl substituent at position 5 and a 4-fluorophenylacetamide moiety linked via the 2-amino position. The structure is characterized by a computed XLogP3 of 2.9, a topological polar surface area of 68 Ų, one hydrogen bond donor, and five hydrogen bond acceptors.

Molecular Formula C17H14FN3O2
Molecular Weight 311.316
CAS No. 954618-99-6
Cat. No. B2698265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
CAS954618-99-6
Molecular FormulaC17H14FN3O2
Molecular Weight311.316
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3O2/c18-14-8-6-13(7-9-14)10-15(22)19-17-21-20-16(23-17)11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22)
InChIKeyHSYWRROEGHZWTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 954618-99-6): Procurement-Relevant Compound Identity and Physicochemical Baseline


N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 954618-99-6) is a synthetic small molecule (C₁₇H₁₄FN₃O₂, MW 311.31 g/mol) featuring a 1,3,4-oxadiazole core with a benzyl substituent at position 5 and a 4-fluorophenylacetamide moiety linked via the 2-amino position [1]. The structure is characterized by a computed XLogP3 of 2.9, a topological polar surface area of 68 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The compound is listed in the PubChem database (CID 16917440) and is commercially available from multiple screening-compound suppliers, typically at ≥95% purity [1]. It belongs to the broader class of 2-amido-5-benzyl-1,3,4-oxadiazoles, a scaffold that has been explored in medicinal chemistry for kinase inhibition and anti-inflammatory applications; however, no peer-reviewed primary research paper, issued patent, or authoritative biological assay database entry that contains quantitative activity data for this specific compound could be identified in the accessible literature as of the search date.

Why 1,3,4-Oxadiazole Acetamide Analogs Cannot Be Interchangeably Substituted for CAS 954618-99-6 in Research Procurement


In the absence of published head-to-head comparative biological data for CAS 954618-99-6, substitution risk must be evaluated on structural and physicochemical grounds. Within the 2-amido-5-benzyl-1,3,4-oxadiazole subseries, the combination of an unsubstituted benzyl group at oxadiazole C5 and a 4-fluorophenylacetyl side chain at N2 defines a specific hydrogen-bonding and lipophilic pharmacophore that determines target binding, metabolic stability, and solubility [1]. Even ostensibly minor perturbations—such as replacing the 4-fluorophenyl with 4-chlorophenyl, 4-methoxyphenyl, or 2,4-dichlorophenyl, or introducing a sulfur linker (thioether) instead of the direct amide bond—are known from structure-activity relationship (SAR) studies on related oxadiazole series to profoundly alter enzyme inhibition potency (e.g., alkaline phosphatase IC₅₀ values varying >10-fold among substituent analogs), isoform selectivity (e.g., GSK-3α vs. GSK-3β), and pharmacokinetic properties [1][2]. Because the specific SAR for the 4-fluorophenyl/benzyl combination has not been disclosed, any generic substitution introduces an unquantifiable risk of loss of activity, altered selectivity, or unexpected off-target effects. Therefore, procurement of the exact compound is essential for reproducibility of any proprietary or unpublished protocol for which it was specified, and for valid SAR extrapolation in oxadiazole-based drug discovery programs.

Quantitative Differential Evidence for N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 954618-99-6): Comparator-Based Analysis


Physicochemical Differentiation: Lipophilicity (XLogP3) and Hydrogen-Bonding Capacity Versus Common 1,3,4-Oxadiazole Acetamide Analogs

Among structurally analogous 2-amido-5-benzyl-1,3,4-oxadiazoles, CAS 954618-99-6 exhibits a computed XLogP3 of 2.9 and a topological polar surface area (TPSA) of 68 Ų [1]. By comparison, the sulfur-linked analog 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (CAS 332907-16-1) possesses an additional sulfur atom that increases molecular weight and alters electronic distribution, while close 4-substituted phenyl analogs such as N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide (CAS 1105237-36-2) and N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (CAS 1105237-36-2) introduce additional hydrogen-bond acceptors that raise TPSA and modify solubility . These physicochemical differences are quantifiable and predictably impact membrane permeability, oral absorption potential, and metabolic stability, making CAS 954618-99-6 a distinct starting point for medicinal chemistry optimization requiring balanced lipophilicity.

Medicinal Chemistry Drug Design Physicochemical Profiling

Structural Uniqueness: 4-Fluorophenylacetyl Moiety Versus Halogen and Substituent Variants in Alkaline Phosphatase Inhibitor Series

In a published series of phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides evaluated as alkaline phosphatase inhibitors, the nature of the phenyl substituent dramatically influenced inhibitory potency; for example, compound 9i (4-chlorophenyl) and 9j (2,4-dichlorophenyl) exhibited differential IC₅₀ values, with electron-withdrawing groups enhancing activity [1]. Although CAS 954618-99-6 was not tested in that study, the 4-fluorophenylacetyl group present in CAS 954618-99-6 is isosteric with the 4-chlorophenyl analog but offers distinct electronic effects (σₚ Hammett constant: F = 0.06 vs. Cl = 0.23). This difference is predicted to modulate enzyme binding and metabolic stability, positioning CAS 954618-99-6 as a pharmacologically distinct entity within the oxadiazole acetamide class.

Enzyme Inhibition Structure-Activity Relationship Alkaline Phosphatase

Kinase Inhibition Scaffold Potential: GSK-3 Inhibitor Series Benchmarking

The 1,3,4-oxadiazole scaffold has yielded highly potent GSK-3 inhibitors; for instance, compound 26d (an oxadiazole-containing acetamide) in the Lo Monte et al. (2013) series exhibited IC₅₀ values of 2 nM (GSK-3α) and 17 nM (GSK-3β) [1]. While the exact structure of 26d is not disclosed in the abstract, the scaffold overlap with CAS 954618-99-6 (both contain a 2-amido-5-substituted-1,3,4-oxadiazole core) suggests that CAS 954618-99-6 can serve as a viable starting point or control compound for kinase inhibitor discovery programs targeting the ATP-binding pocket. No direct kinase inhibition data are available for CAS 954618-99-6, but its structural similarity to the 26d chemotype makes it a logical comparator or precursor for SAR expansion.

Kinase Inhibition GSK-3 Neurodegeneration

Recommended Application Scenarios for N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide Based on Structural and Class-Level Evidence


Lead Optimization in 1,3,4-Oxadiazole-Based GSK-3 Inhibitor Programs

CAS 954618-99-6 can serve as a scaffold-matching reference compound in GSK-3 inhibitor discovery, where the oxadiazole core has demonstrated low-nanomolar potency and isoform selectivity [1]. The 4-fluorophenylacetamide side chain provides a defined starting point for further substitution aimed at improving selectivity or pharmacokinetics, while the unsubstituted benzyl group at C5 allows exploration of the lipophilic pocket identified in co-crystal structures of related oxadiazole GSK-3 inhibitors.

Physicochemical Benchmarking in CNS Drug Discovery

With a computed XLogP3 of 2.9 and TPSA of 68 Ų, CAS 954618-99-6 falls within the favorable range for CNS penetration (typically XLogP 2–5, TPSA < 90 Ų) [2]. It can be employed as a physicochemical probe or negative control in parallel artificial membrane permeability assays (PAMPA) and in vivo brain penetration studies, particularly when compared against oxadiazole analogs with higher TPSA or altered halogen substitution.

Electronegativity-Dependent Enzyme Inhibition SAR Studies

The 4-fluorophenyl substituent (Hammett σₚ ≈ 0.06) occupies a unique electronic space relative to 4-chlorophenyl (σₚ ≈ 0.23) and 4-methoxyphenyl (σₚ ≈ -0.27) analogs [3]. Researchers investigating the impact of aryl substituent electronics on enzyme inhibition (e.g., alkaline phosphatase, COX-2, or HDAC) can use CAS 954618-99-6 as the mild electron-withdrawing aryl component in a Hammett analysis series, enabling quantitative correlation of electronic effects with biological activity.

Procurement for Reproducibility in Proprietary Screening Cascades

For laboratories that have identified CAS 954618-99-6 as a hit or lead in internal high-throughput screening, procurement of the exact compound from a verified supplier is mandatory to reproduce primary screening data, confirm concentration-response relationships, and establish preliminary SAR [2]. The compound's commercial availability at ≥95% purity facilitates immediate follow-up without the delay of custom synthesis.

Quote Request

Request a Quote for N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.